molecular formula C20H24N2O5S2 B2799266 3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide CAS No. 900135-67-3

3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide

Cat. No.: B2799266
CAS No.: 900135-67-3
M. Wt: 436.54
InChI Key: SCTIALBFKXFQKG-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide is a complex organic compound characterized by the presence of an azepane ring, a sulfonyl group, and a benzamide moiety

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the sulfonylation of an azepane derivative followed by coupling with a benzamide precursor. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidative conditions.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl groups may interact with enzymes or receptors, altering their activity. The benzamide moiety can also play a role in binding to proteins or other biomolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • **3-(azepan-1-ylsulfonyl)phenyl]-morpholin-4-ylmethanone
  • Phenylpropenes: Compounds containing a phenyl ring bonded to propene.

Uniqueness

3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(4-methylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S2/c1-28(24,25)18-11-9-17(10-12-18)21-20(23)16-7-6-8-19(15-16)29(26,27)22-13-4-2-3-5-14-22/h6-12,15H,2-5,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTIALBFKXFQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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